PROPAN-2-YL 2-(3,4-DIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
PROPAN-2-YL 2-(3,4-DIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by its unique structure, which includes a benzamido group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(3,4-DIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Benzamido Group: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The carboxylate ester can be formed through esterification reactions using alcohols and acid catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-(3,4-DIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzamido group to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the benzamido group.
Substituted Derivatives: From substitution reactions on the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-(3,4-DIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Benzamido Compounds: Compounds containing the benzamido group but with different core structures.
Uniqueness
The uniqueness of PROPAN-2-YL 2-(3,4-DIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzothiophene or benzamido compounds.
Properties
IUPAC Name |
propan-2-yl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-12(2)27-21(24)18-14-7-5-6-8-17(14)28-20(18)22-19(23)13-9-10-15(25-3)16(11-13)26-4/h9-12H,5-8H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXXESXTVWIKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.